

Ethyl 5-fluoropyridine-2-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-fluoropyridine-2-carboxylate*

Cat. No.: *B126328*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

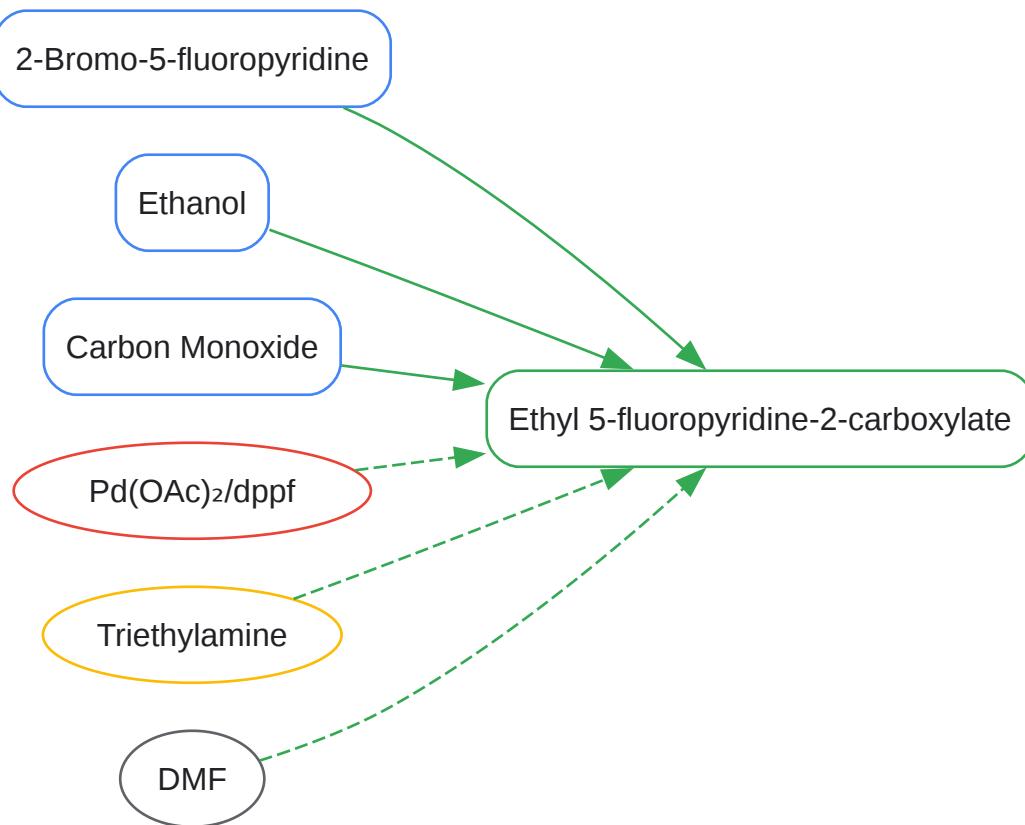
Introduction

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and an ethyl ester group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a detailed overview of the fundamental properties of **Ethyl 5-fluoropyridine-2-carboxylate**, including its physicochemical characteristics, synthesis protocols, and spectral data, to support its application in research and development.

Core Properties

A summary of the key physical and chemical properties of **Ethyl 5-fluoropyridine-2-carboxylate** is presented below. These properties are essential for its handling, characterization, and application in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO ₂	PubChem[1]
Molecular Weight	169.15 g/mol	ChemicalBook[2]
CAS Number	148541-70-2	ChemicalBook[2]
Predicted Boiling Point	234.7 ± 20.0 °C	ChemicalBook[2]
Predicted Density	1.245 ± 0.06 g/cm ³	ChemicalBook[2]
Predicted pKa	-0.59 ± 0.10	ChemicalBook[2]
Storage Temperature	Inert atmosphere, Room Temperature	ChemicalBook[2]


Synthesis and Experimental Protocols

The synthesis of **Ethyl 5-fluoropyridine-2-carboxylate** is most commonly achieved through a palladium-catalyzed carbonylation reaction. A detailed experimental protocol is provided below.

Synthesis from 2-Bromo-5-fluoropyridine

This procedure involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Ethyl 5-fluoropyridine-2-carboxylate**.

Experimental Protocol:

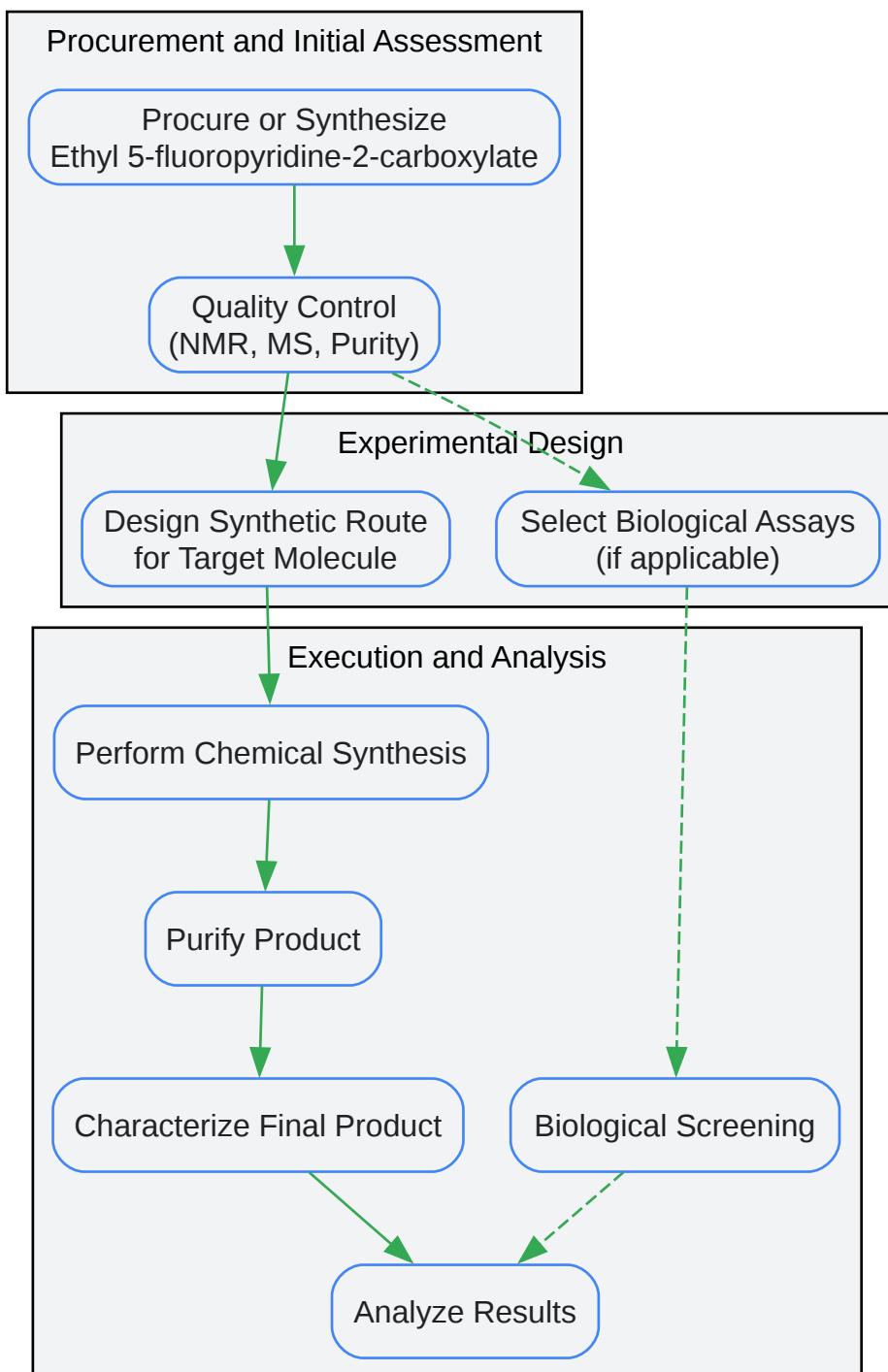
A mixture of 2-bromo-5-fluoropyridine, palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and triethylamine in a suitable solvent such as N,N-dimethylformamide (DMF) and ethanol is subjected to a carbon monoxide atmosphere. The reaction is typically stirred at an elevated temperature until completion. Following the reaction, the mixture is worked up by filtration, extraction, and purification by column chromatography to yield the desired product.

Spectral Data

While specific experimental spectra for **Ethyl 5-fluoropyridine-2-carboxylate** are not widely available in public databases, a GC-MS spectrum is noted to be available through commercial libraries.^[1] The expected fragmentation patterns in mass spectrometry would involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO). The NMR spectra would be

characterized by signals corresponding to the aromatic protons of the fluoropyridine ring and the ethyl ester group.

Safety and Handling


A specific Safety Data Sheet (SDS) for **Ethyl 5-fluoropyridine-2-carboxylate** is not readily available. However, based on the safety information for structurally related compounds such as Ethyl 5-chloropyridine-2-carboxylate and 5-fluoropyridine-2-carboxylic acid, it should be handled with care.^[3] It is advisable to treat this compound as a potential irritant to the skin and eyes and to avoid inhalation.^[3] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities of **Ethyl 5-fluoropyridine-2-carboxylate**. However, the fluoropyridine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Pyridine-based structures are known to exhibit a wide range of biological activities, and the introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets. Further research is warranted to explore the potential pharmacological profile of this compound and its derivatives.

Logical Workflow for Compound Handling and Application

The following diagram outlines a logical workflow for researchers working with **Ethyl 5-fluoropyridine-2-carboxylate**.

[Click to download full resolution via product page](#)

Figure 2: General workflow for utilizing **Ethyl 5-fluoropyridine-2-carboxylate**.

Conclusion

Ethyl 5-fluoropyridine-2-carboxylate is a valuable chemical entity with significant potential as a building block in the development of new chemical entities. While comprehensive experimental data on its properties are still emerging, the available information on its synthesis and the known biological importance of the fluoropyridine scaffold highlight its importance for further investigation. This guide provides a foundational understanding of its basic properties to aid researchers in its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-fluoropyridine-2-carboxylate | C8H8FNO2 | CID 10986675 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 5-FLUOROPYRIDINE-2-CARBOXYLATE CAS#: 148541-70-2
[m.chemicalbook.com]
- 3. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 5-fluoropyridine-2-carboxylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b126328#ethyl-5-fluoropyridine-2-carboxylate-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com